molecular formula C9H17NO3 B14240541 (2R)-4-Acetamido-2-methylbutyl acetate CAS No. 404849-98-5

(2R)-4-Acetamido-2-methylbutyl acetate

Cat. No.: B14240541
CAS No.: 404849-98-5
M. Wt: 187.24 g/mol
InChI Key: MBSKIBXQRSIZGG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Acetamido-2-methylbutyl acetate is an organic compound with a specific stereochemistry, characterized by the presence of an acetamido group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Acetamido-2-methylbutyl acetate typically involves the esterification of (2R)-4-Acetamido-2-methylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-Acetamido-2-methylbutyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2R)-4-Acetamido-2-methylbutanol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include (2R)-4-Acetamido-2-methylbutanol, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-4-Acetamido-2-methylbutyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-4-Acetamido-2-methylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The acetate ester can also undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-Acetamido-2-methylbutyl acetate is unique due to its specific stereochemistry and the presence of both an acetamido group and an acetate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

404849-98-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

[(2R)-4-acetamido-2-methylbutyl] acetate

InChI

InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

MBSKIBXQRSIZGG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCNC(=O)C)COC(=O)C

Canonical SMILES

CC(CCNC(=O)C)COC(=O)C

Origin of Product

United States

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